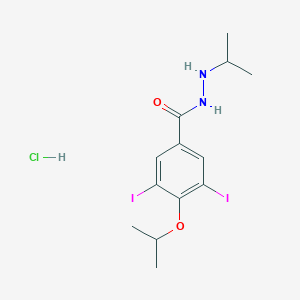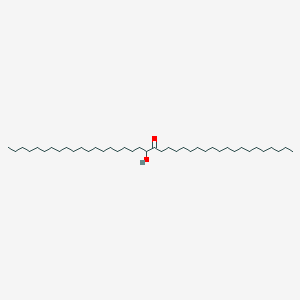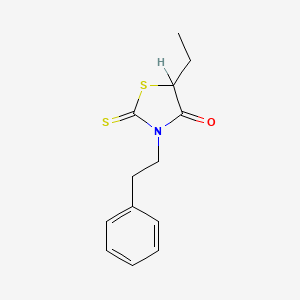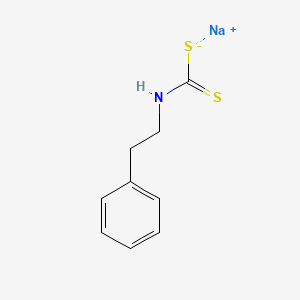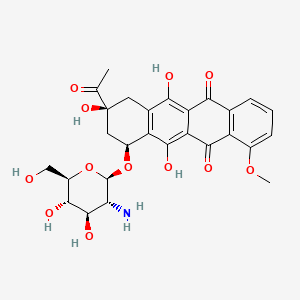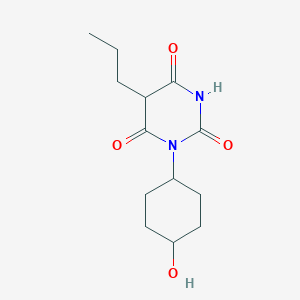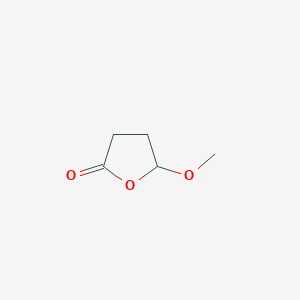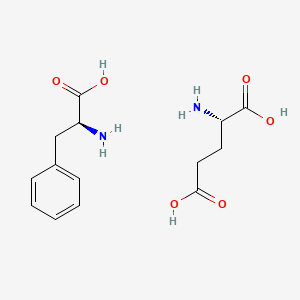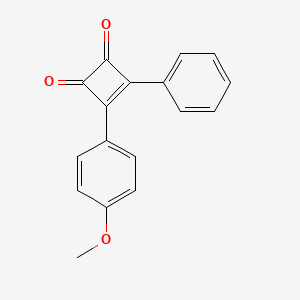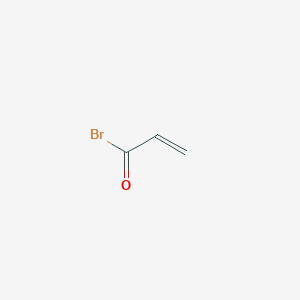
1-Acetyl-3-methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methylcyclopentane is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative, characterized by a five-membered ring with an acetyl group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-3-methylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methyl iodide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors or continuous flow processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Acetyl-3-methylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-3-methylcyclopentane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-3-methylcyclopentane can be compared with other cycloalkane derivatives, such as:
Cyclopentanone: Lacks the acetyl and methyl groups, making it less complex.
1-Methylcyclopentane: Lacks the acetyl group, resulting in different chemical properties.
1-Acetylcyclopentane: Lacks the methyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various specialized applications.
Properties
CAS No. |
24070-69-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(3-methylcyclopentyl)ethanone |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(5-6)7(2)9/h6,8H,3-5H2,1-2H3 |
InChI Key |
HRDNRISTBWFDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



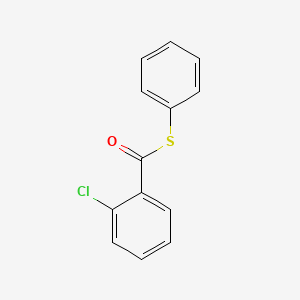
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
